Iodocyclopentane

説明

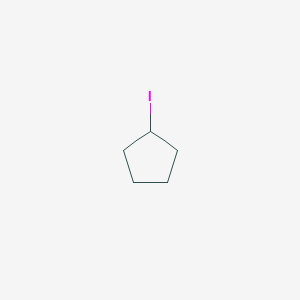

Structure

3D Structure

特性

IUPAC Name |

iodocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9I/c6-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEBAZIVZVIQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061775 | |

| Record name | Cyclopentane, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556-18-9 | |

| Record name | Iodocyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1556-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodocyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane, iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentane, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Iodocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodocyclopentane (C₅H₉I) is a halogenated cycloalkane that serves as a valuable intermediate in organic synthesis. Its utility is primarily derived from the reactivity of the carbon-iodine bond, which allows for the introduction of the cyclopentyl moiety into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its characteristic spectroscopic data. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Physical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature. It is generally considered to be insoluble in water but soluble in common organic solvents.[1] It is often supplied with copper as a stabilizer to prevent degradation, as the compound can be light-sensitive.[2]

A summary of the key physical properties of this compound is presented in Table 1. It is important to note a significant discrepancy in the reported melting point in some sources; while most describe it as a liquid at ambient temperatures, at least one source reports a melting point of 166.5°C, which is likely an error.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉I | [2][3] |

| Molecular Weight | 196.03 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.695 g/mL at 25 °C | [2] |

| Boiling Point | 77 °C at 45 mmHg | [2] |

| Refractive Index | n20/D 1.549 | [2] |

| Flash Point | 125 °F (52 °C) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| Stability | Light sensitive; often stabilized with copper | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the nature of the carbon-iodine bond. The iodine atom is an excellent leaving group, making the carbon atom to which it is attached electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, typically proceeding through an Sₙ2 mechanism. This involves a backside attack by a nucleophile, leading to the displacement of the iodide ion and the formation of a new bond with the cyclopentyl ring. The concerted nature of this mechanism results in an inversion of stereochemistry if the carbon atom were chiral.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form cyclopentene. This process involves the abstraction of a proton from a carbon atom adjacent to the carbon bearing the iodine, followed by the departure of the iodide ion.

Formation of Grignard Reagents

This compound can be used to prepare the corresponding Grignard reagent, cyclopentylmagnesium iodide, by reacting it with magnesium metal in an ethereal solvent. This organometallic reagent is a powerful nucleophile and a strong base, widely used in organic synthesis for the formation of carbon-carbon bonds.

Spectroscopic Data

The structure of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the characteristic data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.4 | Multiplet | CH-I |

| ~2.1 - 1.5 | Multiplet | CH₂ |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the spectrometer's field strength.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~35 | CH-I |

| ~33 | CH₂ |

| ~24 | CH₂ |

Note: The chemical shifts are approximate and can be influenced by the solvent.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1450 | Medium | CH₂ bend |

| ~600 - 500 | Strong | C-I stretch |

Table 5: Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 196 | Molecular ion [M]⁺ |

| 69 | [C₅H₉]⁺ (loss of I) |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The most common laboratory synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in cyclopentanol.

Synthesis of this compound from Cyclopentanol

This procedure outlines the conversion of cyclopentanol to this compound using an iodinating agent, such as hydroiodic acid.

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Cyclopentanol

-

Concentrated hydroiodic acid (or a mixture of potassium iodide and phosphoric acid)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine cyclopentanol and concentrated hydroiodic acid. If generating HI in situ, a mixture of potassium iodide and phosphoric acid can be used.

-

Reaction: Heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Extraction: Add diethyl ether to the separatory funnel and shake to extract the product into the organic layer.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), saturated sodium thiosulfate solution (to remove any residual iodine), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure to yield pure this compound.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis and key reactions of this compound.

Caption: Synthesis of this compound from Cyclopentanol.

Caption: Key Reactions of this compound.

References

An In-Depth Technical Guide to the Synthesis of Iodocyclopentane from Cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of iodocyclopentane from cyclopentanol. This compound is a valuable building block in organic synthesis, frequently utilized in the development of novel pharmaceutical agents and other complex organic molecules. This document details the most effective and commonly employed synthetic routes, offering complete experimental protocols, quantitative data analysis, and mechanistic insights.

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic chemistry. The hydroxyl group of an alcohol is a poor leaving group, and its conversion to an iodide enhances the substrate's reactivity towards nucleophilic substitution and other transformations. This guide focuses on two principal, high-yielding methods for the synthesis of this compound from cyclopentanol: the Appel reaction using triphenylphosphine and iodine, and a two-step sequence involving the formation of a cyclopentyl tosylate intermediate followed by a Finkelstein reaction.

Reaction Pathways and Mechanisms

The conversion of cyclopentanol to this compound can be achieved through different mechanistic pathways. The choice of reagents dictates the reaction mechanism, which in turn affects the reaction conditions and potential side products.

Appel Reaction Mechanism

The Appel reaction provides a direct, one-pot conversion of alcohols to alkyl iodides. The reaction of triphenylphosphine (PPh₃) with iodine (I₂) forms a phosphonium iodide intermediate. The alcohol then attacks the electrophilic phosphorus atom, leading to the formation of an alkoxyphosphonium iodide. The iodide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in an Sₙ2 fashion, yielding the desired alkyl iodide and triphenylphosphine oxide as a byproduct.

An In-Depth Technical Guide to Iodocyclopentane for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, properties, and applications of iodocyclopentane, a key building block in modern medicinal chemistry. This guide provides detailed experimental protocols and explores its role in the development of novel therapeutics.

This compound, a halogenated cycloalkane, has emerged as a valuable and versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its unique structural and reactive properties make it an ideal precursor for the introduction of the cyclopentyl moiety into complex molecular architectures. The cyclopentyl group is a prevalent structural motif in a wide array of biologically active molecules, where it can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and modulate the overall physicochemical characteristics of a drug candidate. This technical guide offers a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this compound, complete with detailed experimental methodologies.

Core Properties and Data

This compound is a colorless to light-yellow liquid with the chemical formula C₅H₉I. Below is a summary of its key quantitative data.

| Property | Value |

| CAS Number | 1556-18-9[1][2][3][4][5][6][7] |

| Molecular Weight | 196.03 g/mol [3][4][5][8] |

| Molecular Formula | C₅H₉I[1][2][3][4][5] |

| Boiling Point | 77 °C at 45 mmHg[1][9] |

| Density | 1.695 g/mL at 25 °C[1] |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. Two common and effective methods involve the iodination of cyclopentanol using triphenylphosphine and iodine, and the direct iodination of cyclopentane.

Experimental Protocol 1: Synthesis from Cyclopentanol

This method, a variation of the Appel reaction, provides a reliable route to this compound from the corresponding alcohol.

Reaction:

Cyclopentanol + I₂ + PPh₃ → this compound + PPh₃O + HI

Materials:

-

Cyclopentanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol (1.0 equivalent) and triphenylphosphine (1.5 - 2.0 equivalents) dissolved in anhydrous dichloromethane.[10]

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of iodine (1.5 - 2.0 equivalents) and imidazole (2.0 - 3.0 equivalents) in anhydrous dichloromethane.[10]

-

Slowly add the iodine-imidazole solution to the cooled cyclopentanol-triphenylphosphine mixture dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

-

Wash the filtrate successively with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by water, and finally brine.[10]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by distillation under reduced pressure to yield the final product.

Experimental Protocol 2: Synthesis from Cyclopentane

A direct iodination of cyclopentane can be achieved with high efficiency using iodoform in the presence of a base.

Reaction:

Cyclopentane + CHI₃ + NaOH → this compound

Materials:

-

Cyclopentane

-

Iodoform (CHI₃)

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

Procedure:

-

In a round-bottom flask, combine cyclopentane (1.0 equivalent), iodoform (1.2 equivalents), and a 50% aqueous solution of sodium hydroxide.

-

Add a catalytic amount of a phase-transfer catalyst if desired to improve reaction rates.

-

Stir the biphasic mixture vigorously at 25 °C for 16 hours. A 92% yield has been reported under these conditions.

-

After the reaction period, dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude product by vacuum distillation to obtain pure this compound.

Applications in Drug Development and Synthesis of Bioactive Molecules

This compound serves as a crucial precursor in the synthesis of various pharmaceutical agents, most notably in the creation of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but contain a cyclopentane ring in place of the furanose sugar moiety. This structural modification often imparts enhanced metabolic stability and can lead to potent antiviral and anticancer activities.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

A common transformation of this compound is its conversion to cyclopentyl azide via a nucleophilic substitution reaction. Cyclopentyl azide is a versatile intermediate that can be further elaborated, for instance, through click chemistry or reduction to an amine.

Reaction:

This compound + NaN₃ → Cyclopentyl azide + NaI

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium iodide (NaI), catalytic amount

-

Diethyl ether

-

Water

Procedure:

-

Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add sodium azide (2.0 equivalents) and a catalytic amount of sodium iodide (0.1 equivalents) to the solution.[11]

-

Heat the reaction mixture to 60 °C and stir for 12 hours.[11] Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous phase with diethyl ether (3 x volumes).[11]

-

Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure to obtain cyclopentyl azide. Note: Do not heat the azide product to high temperatures.

Signaling Pathways and Experimental Workflows

The synthesis of complex molecules often involves multi-step reaction sequences. The following diagram illustrates a generalized workflow for the synthesis of a carbocyclic nucleoside analogue starting from cyclopentanol, where this compound is a key intermediate.

Caption: Synthetic workflow for a carbocyclic nucleoside analogue.

The following diagram illustrates the logical relationship in a typical nucleophilic substitution (SN2) reaction involving this compound.

Caption: SN2 reaction mechanism of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]

- 3. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 6. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Radical cyclization - Wikipedia [en.wikipedia.org]

- 9. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Analysis of Iodocyclopentane

This guide provides a comprehensive overview of the key spectroscopic data for iodocyclopentane (C₅H₉I), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.3 | Multiplet | CH-I (Methine proton) |

| ~2.1 | Multiplet | CH₂ (Methylene protons adjacent to CH-I) |

| ~1.8 | Multiplet | CH₂ (Methylene protons) |

| ~1.6 | Multiplet | CH₂ (Methylene protons) |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~30-35 | C-I (Carbon attached to Iodine) |

| ~35-40 | CH₂ (Carbons adjacent to C-I) |

| ~25-30 | CH₂ (Remaining ring carbons) |

Note: A definitive peak list for the ¹³C NMR of this compound is not consistently reported in public repositories. The chemical shifts are estimated based on known substituent effects of iodine on a cyclopentyl ring.

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~2950-2850 | Strong | C-H Stretch (alkane) |

| ~1450 | Medium | C-H Bend (scissoring) |

| ~1180 | Medium-Weak | C-C Stretch |

| ~650-500 | Strong | C-I Stretch |

Note: The IR spectrum is characterized by strong alkane C-H stretching and a prominent C-I stretching absorption in the fingerprint region.[1]

Table 4: Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 196 | Low | [C₅H₉I]⁺ (Molecular Ion) |

| 69 | 100 | [C₅H₉]⁺ (Cyclopentyl cation) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 39 | Medium | [C₃H₃]⁺ |

| 27 | Medium | [C₂H₃]⁺ |

Note: The mass spectrum is dominated by the cyclopentyl cation (m/z 69) resulting from the loss of the iodine radical.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These represent standard operating procedures for the analysis of liquid haloalkanes.

2.1 NMR Spectroscopy (¹H and ¹³C)

A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in a deuterated solvent (e.g., CDCl₃) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample is then placed in the NMR spectrometer.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which is generally higher for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

2.2 Infrared (IR) Spectroscopy

For a neat liquid sample like this compound, Attenuated Total Reflectance (ATR) or transmission through a capillary cell are common techniques.[2]

-

ATR-FTIR: A small drop of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then collected after ensuring good contact between the sample and the crystal. After the measurement, the crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone).

-

Capillary Cell (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder.

A background spectrum of the empty accessory is recorded prior to the sample measurement to subtract atmospheric and instrumental interferences. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of volatile, low molecular weight compounds like this compound. The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

References

An In-Depth Technical Guide to the Stability of Iodocyclopentane at Room Temperature

Introduction

Iodocyclopentane (C₅H₉I) is a halogenated organic compound widely utilized as a reagent and building block in organic synthesis. Its utility in nucleophilic substitutions, coupling reactions, and the formation of Grignard reagents makes it a valuable tool for researchers in medicinal chemistry and materials science.[1][2] However, the inherent reactivity of the carbon-iodine (C-I) bond raises critical questions about its stability under typical laboratory conditions. This technical guide provides a comprehensive overview of the stability of this compound at room temperature, detailing its degradation pathways, influencing factors, and recommended handling procedures. It also outlines robust experimental protocols for researchers seeking to quantify its stability profile for specific applications.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at ambient temperatures.[1][3] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of its behavior.

| Property | Value | Reference(s) |

| CAS Number | 1556-18-9 | [4] |

| Molecular Formula | C₅H₉I | [4] |

| Molecular Weight | 196.03 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 166-167 °C (at 760 mmHg); 77 °C (at 45 mmHg) | [5] |

| Density | 1.695 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.549 | [5] |

| Flash Point | 59 °C (138 °F) | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | N/A |

Stability Profile at Room Temperature

While generally considered "relatively stable under standard conditions," the stability of this compound is significantly influenced by external factors, primarily light and heat.[1] Safety Data Sheets (SDS) consistently categorize the compound as "light sensitive" and recommend storage under refrigeration and protection from light.[5]

Key Factors Influencing Stability

The stability of this compound is a function of several environmental and chemical factors. Understanding these variables is crucial for its proper storage and use.

-

Light (Photostability): This is the most significant factor affecting the stability of this compound at room temperature. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon absorption of ultraviolet (UV) or even visible light, initiating radical degradation pathways.[3][6] This photolytic degradation is the primary reason for the discoloration (turning yellow or brown due to the formation of I₂) and decomposition of the compound.

-

Heat (Thermal Stability): this compound is metastable at room temperature but will undergo thermal decomposition at elevated temperatures.[7] While significant thermal decomposition requires temperatures well above ambient conditions, prolonged exposure to moderate heat can accelerate degradation, especially in the presence of impurities.[8]

-

Chemical Incompatibilities: Contact with strong oxidizing agents or strong bases can lead to rapid decomposition.[5]

-

Presence of Stabilizers: Commercial preparations of this compound are almost always stabilized with copper metal (often as a chip or powder).[5] Copper acts as a scavenger for iodine (I₂) and potentially hydrogen iodide (HI) or radical species that form during decomposition, thereby inhibiting further degradation pathways.[9][10]

Caption: Factors promoting and inhibiting the degradation of this compound.

Decomposition Pathways

The primary degradation mechanism for this compound, whether initiated by light (photolysis) or heat (thermolysis), is the homolytic cleavage of the C-I bond. This process generates a cyclopentyl radical and an iodine radical, which can then participate in a variety of secondary reactions.

Primary Decomposition Step: C₅H₉I + Energy (hν or Δ) → C₅H₉• + I•

Secondary Reactions:

-

Iodine Formation: 2I• → I₂ (This causes the characteristic yellow/brown discoloration)

-

Dimerization: 2C₅H₉• → C₁₀H₁₈ (Bicyclopentyl)

-

Hydrogen Abstraction: The cyclopentyl radical can abstract a hydrogen atom from another molecule (e.g., solvent, another this compound molecule) to form cyclopentane.

-

Formation of Hydrogen Iodide (HI): Radicals can react to form HI, which is a strong acid and can catalyze further decomposition.

Caption: Homolytic cleavage and subsequent radical reactions.

Quantitative Stability Data

A review of publicly available literature and safety data sheets did not yield specific quantitative kinetic data (e.g., decomposition rate constants, half-life) for this compound at room temperature. Such data typically requires dedicated experimental stability studies. The table below summarizes the qualitative stability information derived from available sources.

| Condition | Observation | Implication | Reference(s) |

| Ambient Temp (20-25°C), Dark | Stable for extended periods, especially with stabilizer | Suitable for short-term benchtop use if protected from light | [5] |

| Refrigerated (2-8°C), Dark | Recommended long-term storage condition | Optimal for preserving purity and preventing degradation | [5] |

| Exposure to Light (UV/Ambient) | Rapid discoloration (yellow to brown); decomposition | Highly photolabile; must be handled in amber vials or with light protection | [5] |

| Elevated Temperature (>40°C) | Increased rate of decomposition | Avoid exposure to heat sources | [7] |

| Presence of Strong Bases/Oxidizers | Rapid decomposition | Chemically incompatible; avoid contact | [5] |

Experimental Protocols for Stability Assessment

For applications requiring a precise understanding of stability, forced degradation and isothermal stability studies are recommended. These protocols are designed to identify degradants and quantify the rate of degradation under controlled conditions.

Protocol 1: Forced Degradation (Stress Testing)

This study exposes this compound to harsh conditions to rapidly identify potential degradation products and validate the specificity of the analytical method.[11][12]

Objective: To identify degradation pathways and products.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl, store at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH, store at 60°C for 24 hours.

-

Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.

-

Thermal Stress: Store solution and solid sample at 80°C for 48 hours.

-

Photolytic Stress: Expose solution and solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13]

-

-

Control Samples: Store protected samples (wrapped in foil) at refrigerated conditions for each stress condition.

-

Analysis: Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Gas Chromatography-Mass Spectrometry (GC-MS), to separate and identify the parent compound and any degradants.[11][14]

Caption: Experimental workflow for stress testing of this compound.

Protocol 2: Isothermal Stability Study

This study quantifies the rate of degradation under defined room temperature conditions over time.[15]

Objective: To determine the degradation kinetics and shelf-life at room temperature.

Methodology:

-

Sample Preparation: Place aliquots of neat, stabilized this compound into amber glass vials with inert caps.

-

Storage Conditions: Store vials in a calibrated stability chamber at 25°C / 60% Relative Humidity (RH).

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., T=0, 1, 3, 6, 9, 12 months).

-

Analysis: At each time point, assay the sample for purity and degradant levels using a validated, stability-indicating HPLC or GC method.

-

Data Evaluation: Plot the concentration of this compound versus time. Use this data to determine the order of the degradation reaction and calculate the rate constant (k) and half-life (t₁/₂).

Caption: Workflow for quantifying stability at room temperature.

Conclusion and Recommendations

This compound exhibits limited stability at room temperature, primarily due to its high sensitivity to light. The weak carbon-iodine bond is susceptible to homolytic cleavage, initiating radical-based decomposition that results in discoloration and loss of purity. For laboratory use and storage, the following recommendations are critical:

-

Storage: Always store this compound under refrigerated conditions (2-8°C) in amber, tightly sealed containers to protect from both light and moisture.

-

Handling: During use, minimize exposure to ambient light. Use amber glassware or wrap containers in aluminum foil. Avoid contact with strong bases and oxidizing agents.

-

Purity: Use stabilized grades of this compound containing copper for most applications, as the stabilizer significantly inhibits decomposition. For sensitive reactions where copper may interfere, freshly purify the compound and use it immediately.

For researchers in drug development and process chemistry, conducting dedicated stability studies is essential to define appropriate handling procedures and ensure the integrity of the material throughout its lifecycle.

References

- 1. Alkyl iodides as a source of alkyl radicals. Part I. Mechanism of the gas-phase photolysis of isopropyl iodide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. byjus.com [byjus.com]

- 3. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H9I | CID 73784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97%, stab. with copper | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. williamblythe.com [williamblythe.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. usp.org [usp.org]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

- 14. ijmr.net.in [ijmr.net.in]

- 15. fda.gov [fda.gov]

An In-depth Technical Guide to the Synthesis of Iodocyclopentane: Common Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common starting materials and synthetic routes for the preparation of iodocyclopentane, a valuable building block in organic synthesis and drug development. This document details key experimental protocols, presents comparative quantitative data, and illustrates reaction pathways to assist researchers in selecting the most suitable methodology for their specific applications.

Synthesis from Cyclopentanol

The conversion of cyclopentanol to this compound is a common and efficient approach, typically proceeding via nucleophilic substitution. Two primary methods are highlighted: the Appel reaction and the use of phosphorus and iodine.

Appel Reaction: Using Triphenylphosphine and Iodine

The Appel reaction provides a mild and effective method for the conversion of alcohols to alkyl iodides with inversion of stereochemistry, proceeding through an S_N2 mechanism.[1] The reaction involves the use of triphenylphosphine (PPh₃) and iodine (I₂), often with the addition of imidazole to facilitate the reaction.[1][2]

-

To a solution of triphenylphosphine (2.0 eq.) in dichloromethane (10 vol) at 0 °C, add iodine (2.0 eq.) and imidazole (3.0 eq.).

-

Stir the mixture at 0 °C until the color of iodine disappears.

-

Add a solution of cyclopentanol (1.0 eq.) in dichloromethane (10 vol) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Upon completion, as monitored by TLC, filter the reaction mixture to remove the triphenylphosphine oxide byproduct.

-

Wash the filtrate successively with a saturated aqueous solution of sodium thiosulfate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Caption: Mechanism of the Appel reaction for this compound synthesis.

Using Red Phosphorus and Iodine

A classic method for the synthesis of alkyl iodides from alcohols involves the use of red phosphorus and iodine, which in situ generate phosphorus triiodide (PI₃).

Caution: This reaction can be vigorous and should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus (1.1 eq.).

-

Add cyclopentanol (1.0 eq.) to the flask.

-

Slowly add iodine (1.5 eq.) portion-wise to the mixture with cooling to control the initial exothermic reaction.

-

After the initial reaction subsides, heat the mixture gently under reflux for several hours until the reaction is complete.

-

Distill the crude this compound directly from the reaction mixture.

-

Wash the distillate with water, a dilute solution of sodium thiosulfate to remove excess iodine, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride and redistill to obtain pure this compound.

Synthesis from Cyclopentene

The addition of hydrogen iodide (HI) across the double bond of cyclopentene is a direct method to produce this compound. This reaction follows Markovnikov's rule, although for a symmetrical alkene like cyclopentene, this is not a factor in the regioselectivity. The mechanism involves the formation of a carbocation intermediate.[3][4]

Experimental Protocol[5]

-

Prepare a solution of aluminum triiodide (10 mmol) in acetonitrile (10 cm³).

-

To this solution, add water (5 mmol) to generate hydrogen iodide in situ.

-

Add cyclopentene (8 mmol) to the reaction mixture.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Concentrate the mixture under reduced pressure and pour it into water (30 cm³).

-

Extract the product with diethyl ether.

-

Wash the organic extract with a 20% aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield this compound.

Caption: Mechanism of electrophilic addition of HI to cyclopentene.

Synthesis from Bromocyclopentane (Finkelstein Reaction)

The Finkelstein reaction is a classic S_N2 reaction that allows for the conversion of an alkyl bromide or chloride to the corresponding iodide.[5][6] The reaction is typically carried out using sodium iodide in acetone, where the lower solubility of the resulting sodium bromide or chloride drives the equilibrium towards the product.[7][8]

Experimental Protocol[7]

-

Dissolve bromocyclopentane (1.0 eq.) in dry acetone.

-

Add a solution of sodium iodide (1.5 eq.) in dry acetone to the bromocyclopentane solution.

-

Heat the reaction mixture under reflux for several hours. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.

-

After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium bromide.

-

Remove the acetone from the filtrate by distillation.

-

Dissolve the residue in diethyl ether and wash with water and a dilute solution of sodium thiosulfate.

-

Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain this compound.

Caption: SN2 mechanism of the Finkelstein reaction.

Synthesis from Cyclopentane

Direct iodination of alkanes is generally challenging due to the low reactivity of C-H bonds and the reversibility of the reaction.[9][10] However, specific methods have been developed to achieve this transformation. One notable method involves the use of iodoform as the iodine source.[11]

Experimental Protocol[12]

-

In a suitable reaction vessel, combine cyclopentane (1.0 eq.), iodoform (CHI₃), and sodium hydroxide.

-

Stir the reaction mixture at 25 °C for 16 hours.

-

After the reaction period, work up the mixture by adding water and extracting with an organic solvent such as diethyl ether.

-

Wash the organic extract with water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate to obtain the crude product.

-

Purify the this compound by distillation. This method has been reported to yield up to 92% of this compound.[11]

Caption: General mechanism for free-radical iodination of cyclopentane.

Data Summary

The following table summarizes the quantitative data for the described synthetic methods for producing this compound.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Cyclopentanol | PPh₃, I₂, Imidazole | Dichloromethane | 0 to RT | 16 h | High (typical) | [2] |

| Cyclopentanol | Red P, I₂ | Neat | Reflux | Several hours | Good (typical) | General Method |

| Cyclopentene | AlI₃, H₂O | Acetonitrile | RT | 1 h | High (typical) | [12] |

| Bromocyclopentane | NaI | Acetone | Reflux | Several hours | High (typical) | [6] |

| Cyclopentane | CHI₃, NaOH | Neat | 25 | 16 h | 92 | [11] |

Conclusion

The synthesis of this compound can be effectively achieved from several common starting materials, each with its own advantages and considerations. The choice of synthetic route will depend on factors such as the availability and cost of the starting material, the desired scale of the reaction, and the tolerance of other functional groups in the substrate. The methods presented in this guide, from the classic Finkelstein and Appel reactions to the direct iodination of cyclopentane, provide a robust toolkit for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. leah4sci.com [leah4sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. byjus.com [byjus.com]

- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Reactivity of Iodocyclopentane with Common Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of iodocyclopentane with a range of common nucleophiles. This compound, as a secondary alkyl iodide, serves as a versatile substrate in nucleophilic substitution and elimination reactions, which are fundamental transformations in organic synthesis and crucial for the construction of novel pharmaceutical agents. This document details the mechanistic pathways, influencing factors, and expected product distributions, supported by illustrative tables, representative experimental protocols, and mechanistic diagrams.

Core Principles of this compound Reactivity

This compound's reactivity is primarily governed by the competition between substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The outcome of its reaction with a nucleophile is dictated by several key factors: the nature of the nucleophile, the solvent, the temperature, and the steric environment of the substrate.

Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group due to its large size, high polarizability, and the relatively weak carbon-iodine bond. This inherent property facilitates both substitution and elimination reactions.

Substrate Structure: As a secondary alkyl halide, this compound is susceptible to both SN2 and E2 reactions. Steric hindrance around the electrophilic carbon is moderate, allowing for backside attack by nucleophiles in SN2 reactions, while also being conducive to the formation of a stable carbocation intermediate in SN1 reactions under appropriate conditions. The presence of β-hydrogens allows for E2 elimination.

Reaction Mechanisms and Influencing Factors

The interplay of various factors determines the predominant reaction mechanism.

Nucleophilic Substitution (SN1 and SN2)

-

SN2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where a strong nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. For this compound, SN2 reactions are favored by strong, weakly basic nucleophiles and polar aprotic solvents.[1]

-

SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the leaving group. SN1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weak nucleophiles.

Elimination (E1 and E2)

-

E2 (Bimolecular Elimination): This is a single-step, concerted mechanism where a strong base removes a β-hydrogen, leading to the formation of a double bond and the simultaneous departure of the leaving group. The rate is dependent on the concentration of both the substrate and the base. Strong, bulky bases favor E2 reactions.[2][3]

-

E1 (Unimolecular Elimination): This is a two-step mechanism that proceeds through a carbocation intermediate, similar to the SN1 pathway. E1 reactions are often in competition with SN1 reactions and are favored by high temperatures and the use of weak bases.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively available in the literature, the following tables summarize the expected reactivity and product outcomes based on established principles for secondary alkyl halides.

Table 1: Expected Predominant Reaction Pathways for this compound with Common Nucleophiles

| Nucleophile/Base | Nucleophile Strength | Base Strength | Expected Major Product(s) | Predominant Mechanism(s) |

| I⁻, Br⁻, Cl⁻, RS⁻, N₃⁻, CN⁻ | Strong | Weak | Cyclopentyl-Nu | SN2 |

| H₂O, ROH | Weak | Weak | Cyclopentanol/Cyclopentyl ether, Cyclopentene | SN1, E1 |

| OH⁻, RO⁻ | Strong | Strong | Cyclopentene, Methoxycyclopentane | E2, SN2 |

| t-BuO⁻ | Weak | Strong, Bulky | Cyclopentene | E2 |

| RCOO⁻ | Moderate | Moderate | Cyclopentyl ester | SN2 |

| NH₃, RNH₂ | Moderate | Moderate | Cyclopentylamine | SN2 |

Table 2: Influence of Reaction Conditions on Product Distribution

| Condition | Favoring SN2 | Favoring SN1 | Favoring E2 | Favoring E1 |

| Nucleophile/Base | Strong, weakly basic | Weak | Strong, bulky | Weak |

| Solvent | Polar aprotic (e.g., DMSO, Acetone) | Polar protic (e.g., H₂O, EtOH) | Polar protic (e.g., EtOH) | Polar protic (e.g., H₂O, EtOH) |

| Temperature | Low | Low | High | High |

| Substrate Conc. | High | Low | High | Low |

| Nucleophile Conc. | High | Low | High | Low |

Experimental Protocols

The following are representative experimental protocols for key reactions of this compound.

SN2 Reaction: Synthesis of Cyclopentyl Azide

Objective: To synthesize cyclopentyl azide from this compound via an SN2 reaction.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

E2 Reaction: Synthesis of Cyclopentene

Objective: To synthesize cyclopentene from this compound via an E2 elimination.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol

-

Pentane

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

-

Cool the solution in an ice bath and add a solution of this compound (1.0 eq) in tert-butanol dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by GC-MS for the formation of cyclopentene.

-

Quench the reaction by adding water.

-

Extract the mixture with pentane (3 x 30 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully distill to isolate the volatile cyclopentene.

Visualizations of Reaction Pathways and Workflows

Reaction Mechanisms

References

Potential Research Applications of Iodocyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodocyclopentane, a halogenated cycloalkane, is a versatile and reactive building block with significant potential in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in nucleophilic substitution and a variety of carbon-carbon bond-forming cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and potential research directions for this compound. Detailed experimental protocols for representative reactions and quantitative data are presented to facilitate its use in the laboratory. Furthermore, this guide explores its emerging role in the synthesis of complex molecules, including natural products and pharmaceutically active compounds.

Introduction

This compound (C₅H₉I) is a cyclic alkyl iodide that serves as a valuable synthon for the introduction of the cyclopentyl moiety into organic molecules. The cyclopentane ring is a common structural motif in a wide range of biologically active compounds, including prostaglandins and carbocyclic nucleosides.[1] The presence of the iodine atom provides a reactive handle for a diverse array of chemical transformations, making this compound a key intermediate in the synthesis of complex molecular architectures. This guide aims to provide researchers with a detailed understanding of the properties and reactivity of this compound, empowering its application in innovative research and development projects.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in research. The key properties of this compound are summarized in the tables below.[2][3][4][5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉I | [3][8] |

| Molecular Weight | 196.03 g/mol | [3][8] |

| CAS Number | 1556-18-9 | [3][8] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Density | 1.695 g/mL at 25 °C | [3][9] |

| Boiling Point | 77 °C at 45 mmHg | [3][9] |

| Refractive Index (n20/D) | 1.549 | [3][9] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [3] |

| Solubility | Insoluble in water | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | Data available in public databases. | [2][10] |

| ¹³C NMR | Data available in public databases. | [2] |

| Mass Spectrometry (GC-MS) | Data available in public databases. | [2] |

| Infrared (IR) Spectroscopy | Data available in public databases. | [2][11][12] |

Core Synthetic Applications

The reactivity of the carbon-iodine bond is the cornerstone of this compound's utility in organic synthesis. This section details its application in fundamental reaction types.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups onto the cyclopentyl ring. The iodide ion is an excellent leaving group, facilitating these transformations under relatively mild conditions.

Common nucleophiles include:

-

Azides (N₃⁻): For the synthesis of cyclopentyl azides, which can be further reduced to cyclopentylamines or used in click chemistry.

-

Cyanides (CN⁻): To form cyclopentanecarbonitrile, a precursor to cyclopentanecarboxylic acid and other derivatives.

-

Hydroxides (OH⁻): Leading to the formation of cyclopentanol.

-

Alkoxides (RO⁻): For the synthesis of cyclopentyl ethers.

-

Thiolates (RS⁻): To prepare cyclopentyl thioethers.

Caption: Generalized workflow for the Sₙ2 reaction of this compound.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are fundamental in the construction of complex organic molecules.

The Suzuki-Miyaura coupling reaction of this compound with organoboron compounds (boronic acids or esters) provides a powerful method for the synthesis of aryl- or vinyl-substituted cyclopentanes.

Caption: Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling allows for the reaction of this compound with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to yield cyclopentyl-substituted alkynes. These products are versatile intermediates for further transformations.

The Heck reaction couples this compound with alkenes in the presence of a palladium catalyst and a base to form substituted cyclopentyl alkenes. This reaction is a valuable tool for the construction of more complex carbon skeletons.

Organometallic Reagent Formation

This compound can be used to prepare organometallic reagents, such as Grignard and organolithium reagents, which are powerful nucleophiles for carbon-carbon bond formation.

-

Grignard Reagent: Reaction with magnesium metal in an ether solvent yields cyclopentylmagnesium iodide. This reagent readily reacts with electrophiles like aldehydes, ketones, and esters.[12][13][14]

-

Organolithium Reagent: While less common than Grignard formation, organolithium reagents can be prepared and used in similar synthetic applications.

Other important reactions involving this compound include the Barbier reaction[8][9][15][16][17][18][19][20] and the Wurtz coupling.[1][17][21][22][23][24]

Applications in Drug Discovery and Natural Product Synthesis

The cyclopentane motif is a key structural feature in numerous biologically active molecules. This compound serves as a crucial starting material or intermediate in the synthesis of these complex targets.

Synthesis of a Positive Allosteric Modulator (PAM) of mGluR2

This compound has been utilized in the synthesis of orally active positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype-2 (mGluR2).[9][25] These compounds have shown potential in the treatment of cocaine addiction. The synthesis involves the alkylation of 3-methoxyphenethylamine with this compound as a key step to introduce the cyclopentyl group.

Caption: Synthetic workflow for an mGluR2 PAM utilizing this compound.

Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral and anticancer agents.[5][13][16][18][26][27][28][] this compound and its derivatives can serve as precursors to the carbocyclic core of these molecules. The synthesis often involves the coupling of a functionalized cyclopentyl moiety with a nucleobase.

Total Synthesis of Natural Products

This compound derivatives have been employed as key intermediates in the total synthesis of complex natural products. For instance, in some synthetic routes towards (+)-Brefeldin A, a macrolide with potent antiviral and antitumor properties, functionalized cyclopentane intermediates derived from precursors like this compound are utilized.[2][3][4][15][24][30]

Applications in Materials Science and Polymer Chemistry

While the direct application of this compound in materials science and polymer chemistry is not extensively documented, its potential can be inferred from related chemistries.

-

Monomer Synthesis: this compound can be a precursor for the synthesis of functionalized cyclopentene monomers. These monomers can then undergo Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with tailored properties.[2][3]

-

Chain Transfer Agent: Alkyl iodides can act as chain transfer agents in certain polymerization techniques, such as iodine-transfer polymerization (ITP), a type of reversible deactivation radical polymerization.[][31][32] Although specific studies with this compound are scarce, its C-I bond suggests potential utility in controlling polymer molecular weight and architecture.

-

Surface Functionalization: The reactivity of this compound could be exploited for the functionalization of surfaces by attaching cyclopentyl groups through nucleophilic substitution or cross-coupling reactions.

Experimental Protocols

The following are representative, detailed protocols for key reactions involving alkyl iodides, which can be adapted for use with this compound.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Triphenylphosphine (PPh₃) (0.08 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid, potassium carbonate, and a magnetic stir bar.

-

Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add palladium(II) acetate and triphenylphosphine to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Protocol for Nucleophilic Substitution with Sodium Azide

This protocol describes the synthesis of cyclopentyl azide from this compound.

Materials:

-

This compound

-

Sodium azide (NaN₃) (1.5 equivalents)

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and carefully concentrate the solvent under reduced pressure (Note: cyclopentyl azide can be explosive and should be handled with care).

-

The crude product can often be used without further purification.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its well-defined reactivity in nucleophilic substitution and cross-coupling reactions makes it an indispensable tool for the introduction of the cyclopentyl moiety. The applications of this compound in the synthesis of medicinally relevant compounds, such as mGluR2 PAMs and carbocyclic nucleosides, underscore its importance in drug discovery. While its role in materials science is less explored, the potential for its use in the synthesis of novel polymers and functional materials remains a promising area for future research. This guide provides a solid foundation for researchers to explore and exploit the full synthetic potential of this compound.

References

- 1. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of end-functional polyethylene precursors and comb copolymers by cyclopentene ROMP with regioselective chain transfer [morressier.com]

- 4. Total synthesis of (+)-brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Total Synthesis of (+)-Brefeldin A - Organic Letters - Figshare [acs.figshare.com]

- 6. Heck Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Barbier reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by recyclable Pd(0)/C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Putatively Unfeasible Heck Reaction − From Cyclopentenones to Annulated Ring Systems | Semantic Scholar [semanticscholar.org]

- 13. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. The Raghavan Synthesis of Brefeldin A [organic-chemistry.org]

- 16. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jk-sci.com [jk-sci.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Solved Barbier Reaction of isobutyraldehyde | Chegg.com [chegg.com]

- 21. grokipedia.com [grokipedia.com]

- 22. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 23. Wurtz Reaction [organic-chemistry.org]

- 24. Item - Enantioselective Total Synthesis of (+)-Brefeldin A and 7-epi-Brefeldin A - American Chemical Society - Figshare [acs.figshare.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 30. benchchem.com [benchchem.com]

- 31. radtech.org [radtech.org]

- 32. pubs.rsc.org [pubs.rsc.org]

An In-depth Guide to the Discovery and First Synthesis of Iodocyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and seminal synthetic routes to iodocyclopentane. It includes detailed experimental protocols for key syntheses, a comparative analysis of methodologies, and a historical perspective on the emergence of this important cycloalkyl iodide.

Introduction

This compound (C₅H₉I) is a valuable building block in organic synthesis, utilized in the construction of a variety of more complex molecules, including pharmaceuticals and materials. Its reactivity, stemming from the labile carbon-iodine bond, allows for its participation in a range of transformations such as nucleophilic substitutions and cross-coupling reactions. This document details the key synthetic methodologies for its preparation, with a focus on the earliest and most efficient routes.

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for reference.

| Property | Value |

| Molecular Formula | C₅H₉I |

| Molecular Weight | 196.03 g/mol |

| Boiling Point | 77 °C at 45 mmHg |

| Density | 1.695 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.549 |

Early Synthesis: The Demjanov Rearrangement

While the exact first synthesis of this compound is not definitively documented in readily available literature, one of the earliest methods for the formation of five-membered rings from four-membered ring precursors is the Demjanov rearrangement . This reaction, first reported by Nikolai Demjanov in the early 20th century, involves the diazotization of a primary amine, which can lead to ring expansion. In the context of this compound synthesis, this would involve the treatment of aminomethylcyclobutane with nitrous acid to form a cyclopentyl cation, which could then be trapped by an iodide ion.

A Highly Efficient, Modern Synthesis

A significant advancement in the preparation of this compound was reported by Schreiner, Lauenstein, Butova, and Fokin in 1999. This method provides a high-yielding and straightforward conversion of cyclopentanol to this compound.

Experimental Protocol: Iodination of Cyclopentanol[1]

This protocol is based on the procedure described by Schreiner et al. and is notable for its high efficiency.

Materials:

-

Cyclopentanol

-

Iodoform (CHI₃)

-

Sodium hydroxide (NaOH), solid

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of cyclopentanol (1.0 equivalent) in dichloromethane, add iodoform (1.2 equivalents).

-

Add powdered sodium hydroxide (3.0 equivalents) to the mixture.

-

Stir the resulting suspension vigorously at room temperature (25 °C) for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation to afford this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 92% |

| Reaction Temperature | 25 °C |

| Reaction Time | 16 hours |

graph Schreiner_Synthesis_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.2, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4", penwidth=1.2];// Nodes Start [label="Start:\nCyclopentanol, Iodoform,\nNaOH, CH₂Cl₂", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Reaction [label="Reaction:\n25 °C, 16 hours", style=filled, fillcolor="#FFFFFF"]; Quench [label="Quench with Water", style=filled, fillcolor="#FFFFFF"]; Extraction [label="Workup:\n- Separate Layers\n- Extract Aqueous Layer\n- Combine Organic Layers\n- Wash with Brine\n- Dry over MgSO₄", style=filled, fillcolor="#FFFFFF"]; Purification [label="Purification:\n- Filter\n- Concentrate\n- Distill", style=filled, fillcolor="#FFFFFF"]; Product [label="Product:\nthis compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges Start -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Purification; Purification -> Product; }

Alternative Synthetic Routes

While the Schreiner method is highly effective, other approaches to this compound have been utilized.

Finkelstein Reaction

The Finkelstein reaction is a classic method for the synthesis of alkyl iodides. This Sₙ2 reaction involves the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide (e.g., sodium iodide) in a suitable solvent, typically acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.

To synthesize this compound via this route, cyclopentyl bromide or cyclopentyl chloride would be used as the starting material.

Conclusion

The synthesis of this compound has evolved from classical rearrangement reactions to highly efficient, modern protocols. The method developed by Schreiner and colleagues stands out for its high yield and operational simplicity, making it a preferred route for the laboratory-scale preparation of this versatile synthetic intermediate. Understanding these key synthetic pathways is crucial for researchers and professionals in the field of drug development and organic synthesis.

The Cyclopentane Core: A Technical Guide to Iodocyclopentane as a Versatile Precursor in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The cyclopentane motif is a ubiquitous structural element in a vast array of biologically active molecules, including prostaglandins, carbocyclic nucleosides, and various therapeutic agents. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. Iodocyclopentane emerges as a key starting material for the synthesis of diverse substituted cyclopentanes, offering a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth overview of the utility of this compound as a precursor, complete with detailed experimental protocols and quantitative data for key transformations.

Introduction to Substituted Cyclopentanes and the Role of this compound

Substituted cyclopentanes are integral to the structure of many natural products and pharmaceuticals.[1] For instance, the prostaglandin family of lipid compounds, which mediate a range of physiological effects, is built around a cyclopentane core.[2][3] Similarly, carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, have shown significant promise as antiviral and anticancer agents.[4][5][6]

This compound serves as an excellent precursor for these complex molecules due to the reactivity of the carbon-iodine bond. The C-I bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions and facilitating oxidative addition in transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide variety of functional groups onto the cyclopentane ring.

Key Synthetic Transformations of this compound

This compound can be readily converted into a range of substituted cyclopentanes through several key reaction classes. This section details the experimental procedures and associated data for nucleophilic substitution, cross-coupling reactions, Grignard reagent formation and subsequent reactions, and radical reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental method for introducing heteroatom-based functional groups. The reaction of this compound with various nucleophiles proceeds efficiently, typically via an S(_N)2 mechanism.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Azide (NaN₃) | Cyclopentyl Azide | DMF | 80 | 12 | 95 |

| Sodium Cyanide (NaCN) | Cyclopentanecarbonitrile | DMSO | 100 | 24 | 88 |